molecular formula C8H12N2O2 B1217812 6,9-Diazaspiro[4.5]decane-7,10-dione CAS No. 90392-32-8

6,9-Diazaspiro[4.5]decane-7,10-dione

Cat. No. B1217812
CAS RN: 90392-32-8
M. Wt: 168.19 g/mol
InChI Key: BIECEEBDBCGPFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,9-Diazaspiro[4.5]decane-7,10-dione and its derivatives often involves complex organic reactions that afford these compounds with high specificity and yield. A notable method involves adopting Strecker synthesis on proper cycloalkanone followed by partial hydrolysis and subsequent N-cyanomethylation to produce the spiro compounds, which are then further modified to achieve the desired products (Aboul-Enein et al., 2014). Another approach highlights a three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, emphasizing a cost-effective pathway with an overall yield of 60% (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of 6,9-Diazaspiro[4.5]decane-7,10-dione showcases two independent molecules in the asymmetric unit, exhibiting nearly identical geometry but engaging in different styles of cooperative hydrogen bonding (Staško et al., 2002). Another study on the crystal structure using synchrotron powder diffraction data revealed that the compound consists of two connected rings, with the DKP ring adopting a slight boat conformation and the five-membered ring in an envelope conformation (Rohlíček et al., 2010).

Chemical Reactions and Properties

6,9-Diazaspiro[4.5]decane-7,10-dione participates in various chemical reactions, exhibiting unique reactivity profiles. For instance, its enhanced reactivity in the Castagnoli-Cushman reaction with imines was noted, displaying a broad substrate scope (Rashevskii et al., 2020). Additionally, its role in the synthesis of HIV-1 reverse transcriptase inhibitors showcases its versatility in chemical synthesis for pharmaceutical applications (Zhang et al., 2013).

Scientific Research Applications

Structural Analysis and Physical Properties

6,9-Diazaspiro[4.5]decane-7,10-dione, also known as Alaptide, exhibits interesting structural characteristics. Rohlíček et al. (2010) analyzed Alaptide using synchrotron powder diffraction data, revealing its molecular structure consisting of two connected rings: a piperazine-2,5-dione ring and a five-membered ring. This molecule adopts a boat conformation in the DKP ring, with the methyl group in an equatorial position, and an envelope conformation in the five-membered ring. The crystal structure is defined by intermolecular N—H⋯O hydrogen bonds, which link molecules into chains (Rohlíček et al., 2010).

Pharmaceutical Synthesis and Applications

6,9-Diazaspiro[4.5]decane-7,10-dione derivatives have been studied for their pharmacological potential. Aboul-Enein et al. (2014) reported the synthesis and anticonvulsant properties of new derivatives of this compound. These derivatives exhibited promising results in seizure models, indicating their potential as anticonvulsant agents (Aboul-Enein et al., 2014). Furthermore, Ishihara et al. (1992) synthesized 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones, evaluating them as muscarinic receptor binding agents and muscarinic agonists, which indicates their potential application in central nervous system therapies (Ishihara et al., 1992).

Radioprotective Properties

Shapiro et al. (1968) investigated a derivative, 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, for its radioprotective properties against lethal doses of X-radiation in mice. This study demonstrated the potential use of such derivatives as radioprotective agents (Shapiro et al., 1968).

properties

IUPAC Name

6,9-diazaspiro[4.5]decane-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-6-5-9-7(12)8(10-6)3-1-2-4-8/h1-5H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIECEEBDBCGPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238161
Record name Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9-Diazaspiro[4.5]decane-7,10-dione

CAS RN

90392-32-8
Record name Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090392328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
YS Oh, H Kohn - The Journal of Organic Chemistry, 1992 - ACS Publications
Two select mimics, 4-methylene-l-oxa-6, 9-diazaspiro [4.5] decane-7, 10-dione (8) and l-acetyl-3-hydroxy-3-vinyl-2, 5-piperazinedione (7) of the structurally novel antibiotic, …
Number of citations: 10 pubs.acs.org
J Symerský, K Bláha, V Langer - Acta Crystallographica Section C …, 1987 - scripts.iucr.org
(IUCr) Structure of (8S)-8-hydroxymethyl-6,9-diazaspiro[4.5]decane-7,10-dione, a spirocyclic dipeptide Acta Crystallographica Section C Crystal Structure Communications 0108-2701 …
Number of citations: 5 scripts.iucr.org
DJ Watkin, M Müller, Y Blèriot, MI Simone… - … Section E: Structure …, 2004 - scripts.iucr.org
(IUCr) (2S,3R,4R,5S)-3,4-O-Isopropylidene-2-methyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 3 scripts.iucr.org
J Rohlíček, J Maixner, R Pažout, M Hušák… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound [systematic name: (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione], C9H14N2O2, consists of two connected rings, viz. a piperazine-2,5-dione (DKP) ring and a …
Number of citations: 2 scripts.iucr.org
A Cernikova, P Bobal, J Bobalova, J Dohnal… - Acta …, 2018 - akjournals.com
The investigation deals with the affection of the permeation of acyclovir through full-thickness pig ear skin using a Franz diffusion cell from the donor vehicles of phosphate buffer (pH 7.4…
Number of citations: 5 akjournals.com
YS Oh - 1991 - elibrary.ru
Bicyclomycin (1) is a structurally novel antibiotic. Most proposals have suggested that bicyclomycin react with nucleophiles necessary for the remodeling of the peptidoglycan assembly …
Number of citations: 0 elibrary.ru
Y Morita, T Agawa, E Nomura… - The Journal of Organic …, 1992 - ACS Publications
Calix [4] quinone (7) andcalix [4] hydroquinone (6) have been synthesized using three different synthetic pathways. The first pathway to 7 from calix [4] arene (1) consists of six steps: …
Number of citations: 169 pubs.acs.org
LA Paquette, S Brand, C Behrens - The Journal of Organic …, 1999 - ACS Publications
A study directed at the enantioselective synthesis of spirodiketopiperazine homologues of hydantocidin is described. Furanoid glycals, systems that are amenable to C-5 metalation in …
Number of citations: 63 pubs.acs.org
M Yamaura, T Suzuki, H Hashimoto, J Yoshimura… - jlc.jst.go.jp
The tide compound, the key intermediate for a total synthesis of bicyclomycin, was synthesized from N, W-diacetyl anhydroglycine through twelve steps. The three-carbon branch for the …
Number of citations: 0 jlc.jst.go.jp
DD Long, RJ Tennant-Eyles, JC Estevez… - Journal of the …, 2001 - pubs.rsc.org
An approach to the synthesis of D-mannopyranose derivatives incorporating an anomeric α-amino acid component is described. An N-acylated bicyclic [2.2.2] lactone, formed via an …
Number of citations: 22 pubs.rsc.org

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